

CAS number and IUPAC name of 2ethylnitrobenzene

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Compound of Interest

Compound Name: 2-Ethylnitrobenzene

Cat. No.: B7770159

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In-Depth Technical Guide to 2-Ethylnitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-ethylnitrobenzene** (CAS No. 612-22-6), a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines safety and handling procedures, and includes key spectroscopic data for characterization.

Chemical Identity and Properties

2-Ethylnitrobenzene, with the IUPAC name 1-ethyl-2-nitrobenzene, is an aromatic nitro compound.[1][2] It is also commonly known as o-ethylnitrobenzene or o-nitroethylbenzene.[2] [3] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the benzene ring, making it a versatile precursor in organic synthesis.

Quantitative Data Summary

The physical, chemical, and spectroscopic properties of **2-ethylnitrobenzene** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **2-Ethylnitrobenzene**



Property	Value	Reference(s)
CAS Number	612-22-6	[2][4][5]
IUPAC Name	1-ethyl-2-nitrobenzene	[2]
Molecular Formula	C ₈ H ₉ NO ₂	[3][6]
Molecular Weight	151.16 g/mol	[6]
Appearance	Yellow to light brown oily liquid	[6]
Melting Point	-13 to -10 °C	[6]
Boiling Point	232.5 °C (at 760 mmHg)	[6]
172-174 °C (at 18 mmHg)		
Density	1.127 g/mL at 25 °C	[6]
Refractive Index (n ²⁰ /D)	1.537	
Solubility	Insoluble in water; soluble in ethanol, acetone, ether	[6]

Table 2: Spectroscopic Data for **2-Ethylnitrobenzene**



Spectroscopic Technique	Key Data Points	Reference(s)
¹H NMR	Data available, specific shifts vary with solvent.	[5]
¹³ C NMR	Data available, specific shifts vary with solvent.	[4]
Infrared (IR) Spectroscopy	Strong absorptions characteristic of N-O stretching in nitro compounds (approx. 1550-1475 cm ⁻¹ and 1360- 1290 cm ⁻¹), C-H stretching of aromatics (approx. 3100-3000 cm ⁻¹), and alkanes (approx. 3000-2850 cm ⁻¹).	[3][7][8][9]
Mass Spectrometry (MS)	Molecular ion peak [M] ⁺ at m/z 151. Fragmentation patterns often show loss of the nitro group (NO ₂) and parts of the ethyl side chain.	[10][11]

Synthesis and Experimental Protocols

The most common method for the synthesis of **2-ethylnitrobenzene** is the electrophilic nitration of ethylbenzene.[6] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO_2^+) as the active electrophile. The reaction is often carried out at controlled, low temperatures to manage the exothermic nature of the reaction and to influence isomer distribution. The process yields a mixture of ortho, meta, and para isomers, with the ortho and para isomers being the major products. Separation of the desired **2-ethylnitrobenzene** from the other isomers is typically achieved by fractional distillation.

Laboratory-Scale Synthesis Protocol

The following is a representative experimental protocol for the nitration of ethylbenzene.



Materials:

- Ethylbenzene
- Concentrated Nitric Acid (69-71%)
- Concentrated Sulfuric Acid (98%)
- Ice bath
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, and distillation apparatus.

Procedure:

- Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a measured amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
- Nitration Reaction: To a separate flask containing ethylbenzene, slowly add the pre-cooled nitrating mixture dropwise while vigorously stirring and maintaining the reaction temperature between 0-10 °C using an ice bath.
- Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir
 at room temperature for a specified time (e.g., 1-2 hours). The reaction progress can be
 monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully
 pour the mixture over crushed ice to quench the reaction.
- Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane. Collect the organic layer.



- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product, a mixture of nitroethylbenzene isomers, is then purified by fractional distillation under vacuum to isolate the **2-ethylnitrobenzene** isomer.

Applications in Research and Drug Development

- **2-Ethylnitrobenzene** serves as a crucial building block in the synthesis of a variety of more complex molecules. Its primary utility lies in the fact that the nitro group can be readily converted into other functional groups, most notably an amino group, through reduction. The resulting 2-ethylaniline is a key precursor for many compounds.
- Pharmaceutical Intermediates: It is an important raw material in the synthesis of certain active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of the antidiabetic drug linagliptin.
- Agrochemicals and Dyes: It is used in the manufacturing of pesticides and as an intermediate in the production of various dyes.
- Specialty Chemicals: Its derivatives are used in the production of various specialty chemicals and materials.

Safety and Handling

- **2-Ethylnitrobenzene** is a hazardous chemical and must be handled with appropriate safety precautions.
- Hazards: It is a combustible liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.
- Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact
 with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE),
 including gloves, safety goggles, and a lab coat.



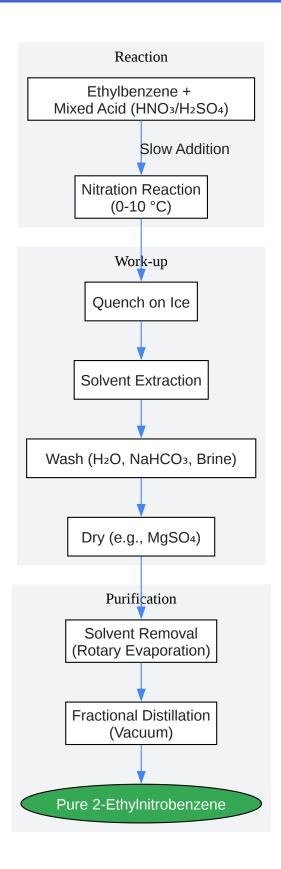
• Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-ethylnitrobenzene**.





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Caption: Workflow for the synthesis and purification of **2-ethylnitrobenzene**.



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